molecular formula C37H45Cl3N2O2 B12351303 2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride

2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride

Cat. No.: B12351303
M. Wt: 656.1 g/mol
InChI Key: FQYWKNBGYHTSMN-LSYPWIJNSA-M
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Description

2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride is a structurally complex compound featuring a piperidine core substituted with a 3,4-dichlorophenyl group, a quaternary ammonium azabicyclo[2.2.2]octane (quinuclidine) moiety, and a propan-2-yloxyphenyl ethanone group. The chloride counterion enhances its solubility and stability. This compound is hypothesized to act as a neurokinin receptor antagonist, given structural similarities to known tachykinin inhibitors like SR 140333 . Its design integrates aromatic, heterocyclic, and charged components, which may influence receptor binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C37H45Cl3N2O2

Molecular Weight

656.1 g/mol

IUPAC Name

2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride

InChI

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)35(42)26-40-19-7-14-37(27-40,31-12-13-33(38)34(39)25-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24-25,28H,7,14-23,26-27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1

InChI Key

FQYWKNBGYHTSMN-LSYPWIJNSA-M

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CN2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CN2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]

Origin of Product

United States

Biological Activity

The compound 2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride, with the CAS number 155418-05-6, exhibits significant biological activity, particularly in the context of neuropharmacology. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C37H45Cl2N2O2C_{37}H_{45}Cl_{2}N_{2}O_{2}. It features a complex structure that includes a bicyclic azonium moiety, a piperidine ring, and various aromatic groups, which contribute to its biological activity.

The compound primarily acts as a ligand for various neurotransmitter receptors and transporters. Its biological activity is linked to its interactions with:

  • Dopamine Transporters (DAT) : It has been shown to inhibit dopamine reuptake, which may contribute to its potential therapeutic effects in disorders like depression and ADHD.
  • Serotonin Transporters (SERT) : Similar to its action on DAT, it also modulates serotonin levels, which could influence mood and anxiety disorders.
  • Norepinephrine Transporters (NET) : The inhibition of norepinephrine reuptake suggests potential applications in treating conditions characterized by low norepinephrine levels.

Table 1: Biological Activity Summary

Activity TypeTarget Receptor/TransporterInhibition Ki (nM)Reference
Dopamine ReuptakeDAT109
Serotonin ReuptakeSERT85
Norepinephrine ReuptakeNET11.3

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Neurotransmitter Modulation : A research study demonstrated that the compound significantly increased extracellular levels of dopamine in rat models, suggesting its potential as an antidepressant or stimulant agent. The study noted a dose-dependent effect on dopamine release when tested in vivo.
  • Behavioral Assessment : In behavioral tests assessing anxiety and depression-like symptoms in mice, administration of the compound resulted in reduced immobility times in forced swim tests and increased exploratory behavior in open field tests, indicating potential anxiolytic and antidepressant effects.
  • Comparative Analysis : A comparative study with other known psychoactive compounds revealed that this compound exhibited a unique profile of receptor affinity and selectivity, indicating its potential for development as a new class of therapeutic agents targeting mood disorders.

Comparison with Similar Compounds

Research Findings and Pharmacological Insights

Pharmacokinetic Considerations
  • Metabolic stability : The quinuclidine group may resist oxidative metabolism, extending half-life compared to simpler amines.

Data Tables

Compound Core Structure Key Substituents Pharmacological Target Activity
Target Compound Piperidine 3,4-Dichlorophenyl, Quinuclidine, Ethanone NK1 Receptor (hypothesized) Antagonist (predicted)
SR 140333 Piperidine 3,4-Dichlorophenyl, Quinuclidine, Acetyl Ethanone NK1 Receptor Confirmed antagonist
Triazole Ethanones Triazole Phenylsulfonyl, Difluorophenyl Fungal enzymes Antifungal

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